molecular formula C12H22ClNO B6243741 3-(2-aminoethyl)adamantan-1-ol hydrochloride CAS No. 128487-55-8

3-(2-aminoethyl)adamantan-1-ol hydrochloride

Cat. No.: B6243741
CAS No.: 128487-55-8
M. Wt: 231.8
InChI Key:
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Description

3-(2-aminoethyl)adamantan-1-ol hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)adamantan-1-ol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the aminoethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)adamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation and various reducing agents for reduction reactions. The conditions, such as temperature and solvent, are carefully controlled to ensure the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)adamantan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)adamantan-1-ol hydrochloride stands out due to its specific aminoethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

CAS No.

128487-55-8

Molecular Formula

C12H22ClNO

Molecular Weight

231.8

Purity

95

Origin of Product

United States

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